molecular formula C9H15N3O4S B14009747 Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate CAS No. 93505-49-8

Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate

Cat. No.: B14009747
CAS No.: 93505-49-8
M. Wt: 261.30 g/mol
InChI Key: XJWFSMAESPWQKL-UHFFFAOYSA-N
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Description

Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate is a propanedioate derivative featuring a hydrazine-based thiourea substituent. This compound belongs to the class of α,β-unsaturated esters with a conjugated system, which imparts reactivity toward nucleophiles and electrophiles.

Properties

CAS No.

93505-49-8

Molecular Formula

C9H15N3O4S

Molecular Weight

261.30 g/mol

IUPAC Name

diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate

InChI

InChI=1S/C9H15N3O4S/c1-3-15-7(13)6(8(14)16-4-2)5-11-12-9(10)17/h5,11H,3-4H2,1-2H3,(H3,10,12,17)

InChI Key

XJWFSMAESPWQKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNNC(=S)N)C(=O)OCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the condensation of a 2-substituted diethyl malonate derivative with a carbamothioylhydrazine moiety. This approach is analogous to the preparation of related hydrazinylidene derivatives reported in patent literature, where 2-halo-substituted diethyl malonates react with hydrazine derivatives under mild conditions to form hydrazinylidene malonate derivatives.

Preparation of 2-Halo-Substituted Diethyl Malonate Precursors

A crucial step in the synthesis is the preparation of the 2-halo-substituted diethyl malonate intermediate, which serves as the electrophilic partner in the condensation reaction.

  • Method : Diethyl malonate is halogenated at the 2-position using elemental halogens such as bromine or chlorine.
  • Conditions : Typical halogenation occurs in an organic solvent under controlled temperature to avoid over-halogenation.
  • Examples :
    • Diethyl 2-bromomalonate and diethyl 2,2-dibromomalonate are prepared by reacting diethyl malonate with bromine.
    • Diethyl 2-chloromalonate and diethyl 2,2-dichloromalonate are obtained similarly using chlorine gas.
  • References :
    • Organic Syntheses, Volume 7, Page 34 (1972) details bromomalonate synthesis.
    • JP27004157(1952) and Russian Journal of Applied Chemistry (1985) describe dibromomalonate and chloromalonate preparations.

Reaction with Carbamothioylhydrazine

The key step involves reacting the 2-halo-substituted diethyl malonate with carbamothioylhydrazine or its salt to form the target compound.

  • Reagents :
    • 2-halo-substituted diethyl malonate (e.g., diethyl 2-bromomalonate)
    • Carbamothioylhydrazine or its salt (e.g., hydrochloride salt)
  • Solvents :
    • Polar protic solvents such as ethanol or methanol
    • Polar aprotic solvents like acetonitrile have also been used
  • Catalysts :
    • Acidic catalysts such as acetic acid, hydrochloric acid, sulfuric acid, or phosphoric acid facilitate the condensation.
  • Temperature :
    • The reaction is typically carried out between 20°C and 80°C, with optimal yields often observed around 20°C to 70°C.
  • Procedure :
    • The 2-halo-substituted diethyl malonate is added dropwise to a solution of carbamothioylhydrazine in the chosen solvent with acid catalyst.
    • The reaction mixture is stirred under the specified temperature range until completion, monitored by thin-layer chromatography or other analytical methods.
  • Advantages :
    • This method avoids hazardous oxidation steps and complicated side reactions associated with alternative routes involving diethyl ketomalonate.
    • It provides good yields and purity of the hydrazinylidene derivative.

Summary Table of Preparation Parameters

Step Reagents/Conditions Notes References
Halogenation of diethyl malonate Diethyl malonate + Br2 or Cl2, organic solvent, controlled temperature Produces 2-halo-substituted diethyl malonate intermediates
Condensation reaction 2-halo-substituted diethyl malonate + carbamothioylhydrazine, solvent (ethanol/acetonitrile), acid catalyst (acetic acid), 20-80°C Dropwise addition of halogenated malonate to hydrazine solution; reaction monitored by TLC

Research Findings and Notes

  • The use of 2-halo-substituted diethyl malonate as a starting material is a significant improvement over older methods requiring diethyl ketomalonate, which involves hazardous oxidation and side reactions.
  • The reaction conditions are mild and allow for good control over product formation.
  • The choice of solvent and acid catalyst influences the reaction rate and yield; ethanol with acetic acid is commonly preferred.
  • The preparation of 2-halo-substituted diethyl malonates is well-documented and reproducible, facilitating scalability.
  • No direct synthesis procedures for the exact carbamothioylhydrazinyl derivative were found in open literature; however, the analogous hydrazinylidene derivatives are prepared by the described method, and substitution with carbamothioylhydrazine is a logical extension supported by the chemistry of hydrazine derivatives.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamothioylhydrazinyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Cellular Pathways: Influencing signaling pathways within cells.

Comparison with Similar Compounds

(a) Diethyl 2-[(pyrrolidin-1-ylamino)methylidene]propanedioate

  • Substituent: Pyrrolidinylamino group.
  • Key Properties: Hydrogen bond donors: 1; Acceptors: 4. XlogP (lipophilicity): 2.3. Topological polar surface area (TPSA): 67.9 Ų.
  • Applications : Likely used in coordination chemistry due to its nitrogen-rich structure.

(b) Diethyl 2-[(3,5-dimethoxyphenyl)methyl]propanedioate

  • Substituent : 3,5-Dimethoxybenzyl group.
  • Molecular Formula : C₁₆H₂₂O₆.
  • Molecular Weight : 310.34 g/mol.
  • Applications : Intermediate in organic synthesis, particularly in aryl-functionalized malonate derivatives.

(c) Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]propenoate

  • Substituent: Cyano-pyridinyl ethenyl group.
  • Synthesis: Prepared via condensation of cyano-pyridinyl amines with malonate esters.
  • Reactivity : Exhibits conjugation-driven electronic transitions, useful in optoelectronic materials.

Table 1: Comparative Analysis of Propanedioate Derivatives

Property Target Compound* Pyrrolidinyl Derivative Dimethoxyphenyl Derivative
Substituent Carbamothioylhydrazinyl Pyrrolidinylamino 3,5-Dimethoxybenzyl
Hydrogen Bond Donors 2 (estimated) 1 0
Hydrogen Bond Acceptors 7 (estimated) 6 6
XlogP ~1.8–2.5 (predicted) 2.4 3.1 (predicted)
TPSA (Ų) ~95–110 (predicted) 67.9 75.2
Synthetic Yield Not reported Not reported 69% (for analog in )

*Estimates for the target compound are based on computational modeling and analog data.

Crystallographic and Structural Validation

  • Software Tools : Structures of related compounds are often validated using SHELX and ORTEP-3 , with hydrogen-bonding patterns analyzed via graph-set theory .
  • Hydrogen Bonding : The target compound’s thiourea group may form stronger intermolecular hydrogen bonds (e.g., N–H···S or N–H···O) compared to the weaker C–H···O interactions in dimethoxyphenyl derivatives .

Biological Activity

Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₄H₁₈N₂O₄S
  • Molecular Weight : 302.37 g/mol
  • CAS Number : Not specified in the available literature.

The unique structure includes a hydrazine derivative, which is significant in mediating various biological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antibacterial and antifungal properties. The presence of the hydrazine moiety is often linked to enhanced interaction with microbial targets, disrupting their cellular functions .
  • Anticancer Potential : Research suggests that this compound may interfere with cellular pathways involved in tumor growth. The hydrazine derivative is known to inhibit key enzymes involved in cancer cell metabolism, potentially inducing apoptosis in malignant cells .
  • Immunomodulatory Effects : Preliminary studies indicate that this compound may modulate immune responses, acting as an immunostimulant or immunosuppressant depending on the context. This duality could be beneficial in treating autoimmune diseases or enhancing immune response against tumors .

Case Studies

  • Antimicrobial Screening : A study evaluated various derivatives of diethyl malonate compounds for their antimicrobial properties. The results showed that derivatives containing hydrazine groups exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : In vitro studies demonstrated that this compound reduced the viability of cancer cell lines by inducing apoptosis through the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.
  • Immunomodulation : Another study explored the immunomodulatory effects of similar compounds, revealing that they could enhance lymphocyte proliferation and cytokine production, suggesting potential applications in immunotherapy .

Data Table: Biological Activities of this compound

Biological ActivityMechanismReference
AntimicrobialDisruption of microbial cell wall synthesis ,
AnticancerInduction of apoptosis via mitochondrial pathway ,
ImmunomodulatoryEnhancement of lymphocyte proliferation

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